2,4-Dichloro-1-naphthol
Overview
Description
2,4-Dichloro-1-naphthol is an organic compound with the molecular formula C10H6Cl2O. It is characterized by the presence of two chlorine atoms attached to a naphthol ring. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that this compound has strong antimicrobial and antifungal properties , suggesting that it likely interacts with biological targets essential for the growth and survival of microorganisms.
Mode of Action
Given its antimicrobial and antifungal properties , it may disrupt essential biological processes in these organisms, such as cell wall synthesis, protein production, or DNA replication
Biochemical Pathways
Its broad antimicrobial and antifungal activity suggests that it likely impacts multiple pathways crucial for the survival and proliferation of these organisms .
Result of Action
2,4-Dichloro-1-naphthol exhibits potent antimicrobial and antifungal effects This suggests that its action results in the inhibition of growth or killing of susceptible microorganisms
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents like ether, chloroform, and dichloromethane may affect its distribution and efficacy in different environments. Additionally, its stability under light could impact its effectiveness in outdoor applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-1-naphthol can be synthesized from 1-naphthol through a chlorination reactionThe reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride, under controlled conditions to ensure selective chlorination .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated naphthols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Dichloro-naphthoquinones.
Reduction: Mono-chloronaphthols or naphthols.
Substitution: Amino-naphthols or thio-naphthols
Scientific Research Applications
2,4-Dichloro-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in spectrophotometric assays for the determination of arginine and other amino acids.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and as a stabilizer in certain formulations
Comparison with Similar Compounds
- 2,4-Dibromo-1-naphthol
- 2,4-Dichlorophenol
- 4-Chloro-1-naphthol
Comparison: 2,4-Dichloro-1-naphthol is unique due to its specific substitution pattern on the naphthol ring, which imparts distinct chemical and biological properties. Compared to 2,4-Dibromo-1-naphthol, it is less reactive but more stable under certain conditions. When compared to 2,4-Dichlorophenol, it exhibits different reactivity due to the naphthol backbone. 4-Chloro-1-naphthol, with only one chlorine atom, shows different substitution and reactivity patterns .
Properties
IUPAC Name |
2,4-dichloronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJEMXDXOTWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062141 | |
Record name | 2,4-Dichloro-1-naphthol | |
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Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 2,4-Dichloro-1-naphthol | |
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Vapor Pressure |
0.0000203 [mmHg] | |
Record name | 2,4-Dichloro-1-naphthol | |
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CAS No. |
2050-76-2 | |
Record name | 2,4-Dichloro-1-naphthol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2050-76-2 | |
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Record name | 1-Naphthalenol, 2,4-dichloro- | |
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Record name | 2,4-Dichloro-1-naphthol | |
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Record name | 1-Naphthalenol, 2,4-dichloro- | |
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Record name | 2,4-Dichloro-1-naphthol | |
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Record name | 2,4-dichloro-1-naphthol | |
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Record name | 2,4-DICHLORONAPHTHOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 2,4-Dichloro-1-naphthol on biological systems?
A1: Studies show that this compound exhibits toxic effects on Drosophila melanogaster (fruit flies). Exposure to this compound prolonged the development rate of fruit fly eggs and significantly impacted their viability, ultimately leading to death in many cases. [] The estimated lethal concentration for 50% of the population was determined to be 30 mg per 100 mL of food medium. [] The study suggests that the compound may interfere with crucial developmental processes, particularly those related to pupal development and emergence. []
Q2: How does the solubility of this compound vary under different conditions?
A2: Research indicates that this compound exhibits varying solubility in supercritical carbon dioxide depending on temperature and pressure. [] At a constant temperature, the solubility of the compound increases as pressure rises. [] This finding suggests that supercritical carbon dioxide could be a viable medium for extracting or purifying this compound.
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, research describes a synthesis pathway for this compound involving the chlorination of acetoxynaphthalenes. [] This process leads to the formation of chlorinated intermediates, which can undergo dehydrochlorination and further chlorination to yield this compound. [] This alternative synthesis route provides valuable insights into the reactivity of naphthalene derivatives and highlights potential avenues for synthesizing structurally similar compounds.
Q4: Can this compound contribute to the formation of environmentally persistent free radicals (EPFRs)?
A4: Yes, studies demonstrate that this compound can act as a precursor for EPFR formation in the presence of metal oxides. [] Different metal oxides, including CuO, Al2O3, ZnO, and NiO, were found to catalyze the formation of distinct EPFR species. [] Notably, Al2O3 exhibited the highest catalytic activity, resulting in the formation of EPFRs with extended lifetimes exceeding 100 days. [] This research underscores the potential environmental risks associated with this compound and highlights the need for proper management and disposal of this compound to minimize its potential impact on ecosystems.
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